3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which yields fluorinated pyridine derivatives . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound’s sulfur and nitrogen atoms can also participate in hydrogen bonding and other interactions, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrroles: These compounds share the fluorinated pyridine ring but differ in their substituents and overall structure.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group instead of a single fluorine atom, leading to different chemical and biological properties.
Uniqueness
3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is unique due to the presence of both a fluorine atom and a methylsulfanyl group, which can enhance its stability and reactivity
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c1-16-10-2-3-14(7-10)11(15)8-4-9(12)6-13-5-8/h4-6,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBCUUIPDZFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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